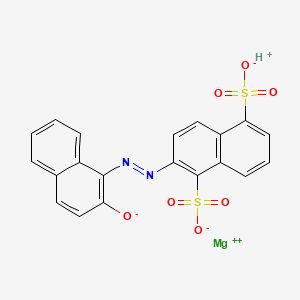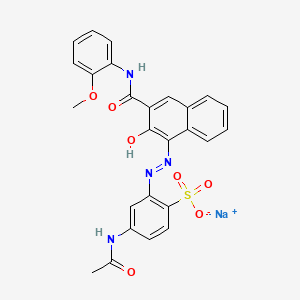
4-O-beta-D-Galactopyranosyl-D-glucitol stearate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-beta-D-Galactopyranosyl-D-glucitol stearate is a complex carbohydrate derivative It is a stearate ester of 4-O-beta-D-Galactopyranosyl-D-glucitol, which is a sugar alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-beta-D-Galactopyranosyl-D-glucitol stearate typically involves the esterification of 4-O-beta-D-Galactopyranosyl-D-glucitol with stearic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of enzymatic catalysis is also explored to achieve a more environmentally friendly process. The product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-O-beta-D-Galactopyranosyl-D-glucitol stearate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent sugar alcohol and stearic acid in the presence of water and an acid or base catalyst.
Oxidation: The sugar alcohol part can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different sugar alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Hydrolysis: Produces 4-O-beta-D-Galactopyranosyl-D-glucitol and stearic acid.
Oxidation: Produces corresponding aldehydes or ketones.
Reduction: Produces various sugar alcohol derivatives.
科学研究应用
4-O-beta-D-Galactopyranosyl-D-glucitol stearate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
作用机制
The mechanism of action of 4-O-beta-D-Galactopyranosyl-D-glucitol stearate involves its interaction with biological membranes. The stearate part of the molecule can integrate into lipid bilayers, enhancing the permeability and stability of the membrane. The sugar alcohol part can interact with proteins and enzymes, potentially modulating their activity. This dual interaction makes it a versatile compound in various applications.
相似化合物的比较
Similar Compounds
Lactitol: Another sugar alcohol derivative used as a low-calorie sweetener and laxative.
Lactose: A disaccharide composed of glucose and galactose, commonly found in milk.
Maltose: A disaccharide composed of two glucose units, used in brewing and baking.
Uniqueness
4-O-beta-D-Galactopyranosyl-D-glucitol stearate is unique due to its ester linkage with stearic acid, which imparts distinct physicochemical properties. This esterification enhances its hydrophobicity, making it suitable for applications in non-aqueous systems such as cosmetics and pharmaceuticals.
属性
| 56487-84-4 | |
分子式 |
C30H58O12 |
分子量 |
610.8 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate |
InChI |
InChI=1S/C30H58O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(35)40-20-22(34)25(36)29(21(33)18-31)42-30-28(39)27(38)26(37)23(19-32)41-30/h21-23,25-34,36-39H,2-20H2,1H3/t21-,22+,23-,25-,26+,27+,28-,29-,30?/m1/s1 |
InChI 键 |
IIYLMAIPMPRBFH-WRZASLGOSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

